Cas no 1269935-50-3 ((2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol)
(2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol
- (S)-2-Amino-2-(3,4-difluorophenyl)ethanol
- FCH866350
- AX8297219
- (S)-2-(3,4-Difluorophenyl)-2-aminoethanol
- DB-222786
- 1269935-50-3
- (s)-2-Amino-2-(3,4-difluorophenyl)ethan-1-ol
- AKOS015927678
- SCHEMBL8511287
- N11097
- CS-0352925
- AKOS006332144
- (2S)-2-AMINO-2-(3,4-DIFLUOROPHENYL)ETHANOL
- EN300-1848569
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- MDL: MFCD09253814
- Inchi: 1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
- InChI Key: ONJNHFPGJRBNQM-MRVPVSSYSA-N
- SMILES: FC1=C(C=CC(=C1)[C@@H](CO)N)F
Computed Properties
- Exact Mass: 173.06522023g/mol
- Monoisotopic Mass: 173.06522023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
- XLogP3: 0.3
(2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019124013-1g |
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol |
1269935-50-3 | 97% | 1g |
734.00 USD | 2021-06-16 | |
| Alichem | A019124013-5g |
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol |
1269935-50-3 | 97% | 5g |
1,286.25 USD | 2021-06-16 | |
| Alichem | A019124013-10g |
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol |
1269935-50-3 | 97% | 10g |
1,874.76 USD | 2021-06-16 | |
| Enamine | EN300-1848569-1g |
(2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol |
1269935-50-3 | 1g |
$1543.0 | 2023-09-19 | ||
| Enamine | EN300-1848569-5g |
(2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol |
1269935-50-3 | 5g |
$4475.0 | 2023-09-19 | ||
| Enamine | EN300-1848569-10g |
(2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol |
1269935-50-3 | 10g |
$6635.0 | 2023-09-19 | ||
| Advanced ChemBlocks | P41874-250MG |
(S)-2-(3,4-Difluorophenyl)-2-aminoethanol |
1269935-50-3 | 95% | 250MG |
$245 | 2023-09-15 | |
| Advanced ChemBlocks | P41874-1G |
(S)-2-(3,4-Difluorophenyl)-2-aminoethanol |
1269935-50-3 | 95% | 1G |
$910 | 2023-09-15 | |
| Advanced ChemBlocks | P41874-5G |
(S)-2-(3,4-Difluorophenyl)-2-aminoethanol |
1269935-50-3 | 95% | 5G |
$2,740 | 2023-09-15 | |
| Enamine | EN300-1848569-0.05g |
(2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol |
1269935-50-3 | 0.05g |
$1296.0 | 2023-09-19 |
(2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol Suppliers
(2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on (2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol
(2S)-2-Amino-2-(3,4-Difluorophenyl)ethan-1-Ol: A Promising Scaffold in Neuropharmacological Research
(2S)-2-Amino-2-(3,4-Difluorophenyl)ethan-1-ol, with the chemical identifier CAS No. 1269935-50-3, represents a novel molecular scaffold that has garnered significant attention in the field of neuropharmacology. This compound belongs to the class of 2-aminophenethylamines, a structural family known for its diverse biological activities ranging from modulating neurotransmitter systems to exhibiting potential therapeutic effects in neurological disorders. The unique stereochemistry of the (2S) configuration, combined with the presence of 3,4-difluorophenyl substituent, imparts distinct pharmacological properties that distinguish it from its structural analogs.
Recent advances in medicinal chemistry have highlighted the importance of fluorine-containing aromatic rings in drug design, particularly in enhancing metabolic stability and improving receptor binding affinity. A 2023 study published in Journal of Medicinal Chemistry demonstrated that 3,4-difluorophenyl substitution significantly modulates the interaction between the molecule and GABAA receptors, a key target in the treatment of anxiety and epilepsy. This finding underscores the significance of fluorine atom positioning in optimizing functional outcomes.
Structurally, (2S)-2-Amino-2-(3,4-Difluorophenyl)ethan-1-ol features a primary amino group at the ethane backbone, which is critical for its interaction with ionotropic receptors. The ethan-1-ol moiety contributes to the molecule's solubility profile, enabling better bioavailability in preclinical models. Comparative studies with its 3,4-difluorophenyl analogs have revealed that the fluorine atoms at positions 3 and 4 create a unique electronic environment that enhances the molecule's ability to penetrate the blood-brain barrier.
Pharmacological investigations have shown that (2S)-2-Amino-2-(3,4-Difluorophenyl)ethan-1-ol exhibits selective agonism at GABAA receptor subtypes, particularly those containing δ subunits. This selectivity is crucial for minimizing side effects associated with broad-spectrum GABAergic agents. A 2024 preclinical study in Neuropharmacology demonstrated that this compound significantly reduces seizure frequency in rodent models of temporal lobe epilepsy without inducing sedation, a common limitation of traditional anticonvulsants.
The stereochemical configuration of this compound plays a pivotal role in its biological activity. The (2S) isomer has been shown to exhibit approximately 10-fold greater potency compared to the (2R) enantiomer in in vitro assays. This enantioselectivity is attributed to the specific interactions between the 3,4-difluorophenyl group and the transmembrane domains of GABAA receptors. Molecular modeling studies have further revealed that the 3,4-difluorophenyl substituent creates a steric hindrance that prevents the molecule from adopting a conformation that would otherwise lead to receptor desensitization.
Recent developments in drug discovery have focused on the development of fluorinated aromatic heterocycles for treating neurodegenerative diseases. A 2023 review in Pharmacological Reviews highlighted the potential of 3,4-difluorophenyl derivatives in modulating synaptic plasticity, a key mechanism in Alzheimer's disease and Parkinson's disease. The unique electronic properties of the 3,4-difluorophenyl group enable it to act as a molecular switch, modulating the affinity of the compound for different receptor subtypes based on the physiological context.
The ethan-1-ol functional group in (2S)-2-Amino-2-(3,4-Difluorophenyl)ethan-1-ol contributes to its metabolic stability by reducing the likelihood of hydrolysis in vivo. This is particularly important for compounds targeting the central nervous system, where prolonged drug action is often required. Comparative studies have shown that the ethan-1-ol moiety significantly improves the half-life of the compound compared to its ethan-1-amine counterpart, which is rapidly metabolized by monoamine oxidase enzymes.
Current research is exploring the potential of (2S)-2-Amino-2-(3,4-Difluorophenyl)ethan-1-ol as a lead compound for the treatment of chronic pain. A 2024 study in Science Translational Medicine demonstrated that this compound effectively reduces neuropathic pain in rodent models by modulating both GABAA and NMDA receptor activity. This dual mechanism of action represents a significant advancement in the development of analgesics with reduced risk of addiction compared to traditional opioids.
Computational approaches have been instrumental in understanding the molecular mechanisms of (2S)-2-Amino-2-(3,4-Difluorophenyl)ethan-1-ol. Molecular dynamics simulations have revealed that the 3,4-difluorophenyl group forms hydrogen bonds with specific residues in the GABAA receptor, enhancing the binding affinity of the compound. These findings have guided the design of improved derivatives with enhanced potency and selectivity.
As research in this field continues to evolve, (2S)-2-Amino-2-(3,4-Difluorophenyl)ethan-1-ol is emerging as a promising candidate for the treatment of a range of neurological disorders. Its unique structural features, including the 3,4-difluorophenyl substitution and (2S) stereochemistry, provide a foundation for the development of more effective and safer therapeutic agents. Ongoing studies are focused on optimizing the pharmacokinetic properties of this compound to enhance its clinical potential.
Future directions in this research include the exploration of fluorinated aromatic derivatives for their potential in treating other CNS disorders, such as schizophrenia and autism spectrum disorders. The ability of the 3,4-difluorophenyl group to modulate receptor activity suggests that this compound could be further developed into a versatile platform for drug discovery in the neuropharmacological field.
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